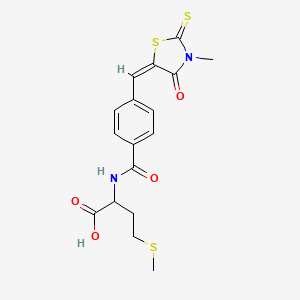

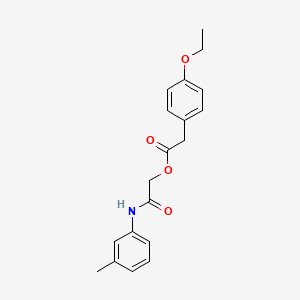

(E)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)-4-(methylthio)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to be a derivative of thiazolidine, a heterocyclic compound containing sulfur and nitrogen in a five-membered ring. The structure suggests that it is a complex molecule with potential biological activity, given the presence of thioxo, amido, and butanoic acid functional groups. The molecule could be of interest in the field of medicinal chemistry due to the thiazolidine core, which is often found in compounds with various pharmacological activities.

Synthesis Analysis

The synthesis of related thiazolidine derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the cyclocondensation of 2-[bis(methylthio)methylene]malononitrile with cysteamine yields a thiazolidin-2-ylidene malononitrile, which can further react with NaSH to produce a thioamide derivative in a regioselective manner . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of \u03b1-bromocarbonyl compounds to introduce various substituents onto the thiazolidine core .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. Single crystal X-ray diffraction analysis is a common technique used to determine the regioselectivity and confirm the structure of such compounds . The specific molecular structure of the compound would likely exhibit a planar geometry around the thiazolidine moiety due to the presence of the (E)-configuration, which suggests a trans arrangement of substituents across the C=C double bond.

Chemical Reactions Analysis

Thiazolidine derivatives are known to undergo various chemical reactions. For example, they can react with aromatic amines to form diarylimino thiazolidines, which can further undergo cycloaddition reactions to yield spiro compounds . They can also react with hydrazine hydrate to form hydrazono compounds, which can be converted into thiosemicarbazones and Schiff's bases through subsequent reactions with phenyl isothiocyanate and aromatic aldehydes, respectively . These reactions highlight the reactivity of the thiazolidine core and its utility in synthesizing a diverse array of chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives can vary widely depending on the substituents attached to the core structure. The presence of various functional groups such as amido, thio, and butanoic acid in the compound suggests that it would have distinct solubility, acidity, and reactivity profiles. These properties are crucial for determining the compound's potential applications, especially in biological systems where solubility and stability are key factors for bioavailability and therapeutic efficacy.

Aplicaciones Científicas De Investigación

Anticancer Activity

A significant area of research on this compound and its derivatives focuses on anticancer activities. For instance, novel 4-thiazolidinones containing a benzothiazole moiety have been synthesized and evaluated for their anticancer potential. These compounds have shown anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Among these, certain derivatives were identified as highly active, indicating the potential of this chemical scaffold in developing new anticancer agents (Havrylyuk et al., 2010).

Antioxidant Activity

Another application involves the evaluation of benzothiazole derivatives for their antioxidant activity, particularly in contexts such as the initial phase of acetaminophen toxicity. These compounds, through their ability to scavenge free radicals, have shown promise in ex vivo models for protecting against acetaminophen-induced hepatotoxicity (Cabrera-Pérez et al., 2016).

Antiangiogenic Effects

Research on novel thioxothiazolidin-4-one derivatives has revealed their ability to inhibit tumor growth and tumor-induced angiogenesis in mouse models. These findings suggest the compounds' dual action not only in reducing tumor volume but also in suppressing the formation of new blood vessels essential for tumor growth, highlighting their potential as anticancer therapies with antiangiogenic properties (Chandrappa et al., 2010).

Antimicrobial Activity

Thiazolidine derivatives have also been investigated for their antimicrobial activity. A study synthesizing novel thiazolidine-2,4-dione carboxamide and amino acid derivatives demonstrated weak to moderate antibacterial and antifungal activities against a range of pathogens, indicating their potential as lead compounds in developing new antimicrobial agents (Alhameed et al., 2019).

Synthesis and Characterization

The synthesis and characterization of (4-oxothiazolidine-2-ylidene)benzamide derivatives have been performed, providing insights into convenient, one-pot, multicomponent reactions that yield these compounds. Such studies are crucial for understanding the chemical properties and potential applications of these derivatives in medicinal chemistry and drug development processes (Hossaini et al., 2017).

Propiedades

IUPAC Name |

2-[[4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S3/c1-19-15(21)13(26-17(19)24)9-10-3-5-11(6-4-10)14(20)18-12(16(22)23)7-8-25-2/h3-6,9,12H,7-8H2,1-2H3,(H,18,20)(H,22,23)/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQPDFLILDZGGL-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NC(CCSC)C(=O)O)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)NC(CCSC)C(=O)O)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)-4-(methylthio)butanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B3016759.png)

![3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3016761.png)

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016763.png)

![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)

![Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate](/img/structure/B3016767.png)

![3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3016775.png)

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid](/img/structure/B3016779.png)

![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3016780.png)